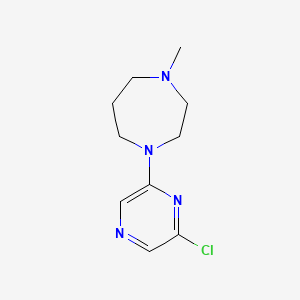

1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane

Description

1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a methyl group and a 6-chloropyrazin-2-yl moiety. Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 4-positions, contributing to its electron-deficient character. The diazepane ring provides conformational flexibility, which may influence its binding affinity in biological or chemical applications.

Propriétés

IUPAC Name |

1-(6-chloropyrazin-2-yl)-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-14-3-2-4-15(6-5-14)10-8-12-7-9(11)13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOGSOVSPTWPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a diazepane ring substituted with a chloropyrazine moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular signaling pathways. Notably, they may inhibit checkpoint kinase 1 (CHK-1), which plays a vital role in the regulation of the cell cycle and DNA damage response. This inhibition can lead to enhanced anti-cancer effects by promoting apoptosis in cancer cells.

Biological Activity Overview

Case Study 1: CHK-1 Inhibition

In a study focused on the synthesis and evaluation of diazepane derivatives, this compound was assessed for its ability to inhibit CHK-1 activity. The results indicated significant inhibition at low micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Screening

Another investigation evaluated various pyrazine derivatives for anti-inflammatory activity. The study found that compounds related to this compound effectively inhibited cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of diazepane derivatives. Modifications to the chloropyrazine group significantly affected biological activity:

- Substituent Variations : Altering substituents on the pyrazine ring can enhance binding affinity to target proteins.

- Metabolic Stability : Compounds with improved metabolic stability showed prolonged action in biological systems, enhancing their therapeutic potential.

Applications De Recherche Scientifique

Cancer Treatment

The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. Research indicates that by modulating the activity of PIM-1 kinase, it can prevent the survival of cancer cells, thus potentially serving as an effective treatment for various types of malignancies .

Inflammatory Disorders

In addition to its anticancer properties, 1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane may also be beneficial in treating inflammatory conditions. By inhibiting CK2 activity, it can modulate inflammatory pathways, which are often dysregulated in chronic inflammatory diseases .

Infectious Diseases

The compound's ability to affect kinase activities suggests potential applications in treating certain infectious disorders. By targeting kinases involved in pathogen survival and replication, it may help in managing infections that are otherwise difficult to treat .

Case Studies and Research Findings

A detailed examination of relevant studies highlights the compound's efficacy:

| Study | Focus | Findings |

|---|---|---|

| Aho et al. (2004) | PIM-1 and Apoptosis | Demonstrated that PIM-1 inhibition leads to increased apoptosis in cancer cells. |

| Wang et al. (2002) | Cell Cycle Regulation | Showed that PIM-1 regulates G1/S transition by phosphorylating Cdc25A, suggesting that inhibitors could halt cancer progression. |

| Bachman et al. (2008) | CK2 Activity | Found that CK2 inhibition can lead to reduced angiogenesis and tumor growth. |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyrimidine-Based Diazepanes

Pyrimidine analogs, such as 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane (), replace pyrazine with pyrimidine (nitrogens at 1- and 3-positions). This substitution alters electronic properties and steric effects:

- Molecular Weight : Pyrimidine analogs (e.g., C₁₁H₁₆ClN₅) typically have higher molecular weights (~261.74 g/mol) compared to pyrazine derivatives due to additional methyl groups .

- Applications : Pyrimidine-substituted diazepanes are explored as intermediates in pesticides, akin to cyanazine (), which targets triazine herbicides .

Table 1: Pyrazine vs. Pyrimidine Diazepanes

Benzodiazepine Derivatives

Benzodiazepines like Diazepam () and Methylclonazepam () feature fused benzene-diazepine rings, unlike standalone diazepanes:

- Structural Differences : Benzodiazepines have a planar fused-ring system, enhancing receptor binding (e.g., GABAₐ for anxiolytic effects). In contrast, 1,4-diazepanes lack aromatic fusion, reducing rigidity .

- Bioactivity : Diazepam’s chlorine and methyl groups enhance lipophilicity and blood-brain barrier penetration, whereas pyrazine/pyrimidine diazepanes may prioritize peripheral targets .

Aryl-Substituted Diazepanes

Compounds like Homochlorcyclizine () and 1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane () highlight the impact of bulky aryl substituents:

- Applications : Homochlorcyclizine’s antihistamine activity arises from its diphenylmethyl group, demonstrating how substituents dictate therapeutic roles .

Table 2: Substituent Effects on Diazepane Derivatives

Key Findings and Implications

Heterocycle Impact : Pyrazine’s electron deficiency may enhance reactivity in nucleophilic substitutions compared to pyrimidine analogs, influencing synthetic pathways .

Substituent Flexibility : Methyl groups on diazepanes improve metabolic stability, while aryl groups expand bioactivity diversity (e.g., antihistamine vs. herbicide) .

Salt Forms : Hydrochloride salts () enhance solubility, critical for formulation in agrochemicals or pharmaceuticals .

Notes

- Limited direct data on this compound necessitates inferences from structural analogs.

- Substituent positioning (e.g., chlorine on pyrazine vs. pyrimidine) significantly alters electronic and steric profiles.

- Further research should explore pyrazine-diazepane hybrids for targeted drug design or agrochemical development.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 6-chloropyrazine-2-carbaldehyde with 4-methyl-1,4-diazepane under reductive amination conditions (e.g., NaBHCN in methanol) may yield the target molecule. Optimization of solvent polarity, temperature (e.g., 40–60°C), and catalyst loading (e.g., 5–10 mol%) is critical. Statistical Design of Experiments (DoE) can minimize trial-and-error approaches by systematically varying parameters like pH, stoichiometry, and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- H NMR : Assign signals for the pyrazine ring (δ 8.5–9.0 ppm) and diazepane methyl group (δ 1.2–1.5 ppm). Coupling constants can confirm chair/boat conformations of the diazepane ring.

- HRMS : Confirm molecular ion [M+H] with <2 ppm error.

- IR : Identify C-Cl stretches (~600–800 cm) and amine N-H vibrations (~3300 cm). Cross-validation with computational simulations (e.g., DFT) enhances accuracy .

Q. What environmental factors (pH, temperature) influence the stability of this compound during storage?

- Methodological Answer : Stability studies should follow ICH Q1A guidelines. Use accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Buffer solutions (pH 1–13) can identify hydrolysis-sensitive sites. Differential Scanning Calorimetry (DSC) determines thermal degradation thresholds. Store in inert atmospheres (N) at −20°C to minimize oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density on the chloropyrazine ring, identifying nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., neurotransmitter transporters). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. How to resolve contradictory data in reaction yield optimization (e.g., solvent polarity vs. temperature trade-offs)?

- Methodological Answer : Apply response surface methodology (RSM) with a central composite design. Analyze variance (ANOVA) to rank factor significance. For instance, if high temperatures degrade the product despite improving solubility, Pareto charts can prioritize solvent polarity adjustments over temperature. Confocal Raman spectroscopy provides in situ reaction monitoring to validate hypotheses .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) to enhance mass transfer and reduce racemization. Computational Fluid Dynamics (CFD) models in COMSOL Multiphysics can predict mixing efficiency and shear stress. In-line PAT tools (e.g., FTIR probes) enable real-time purity control. Compare batch vs. microreactor performance using kinetic modeling .

Q. How do substituent effects (e.g., methyl vs. ethyl on the diazepane ring) alter the compound’s pharmacokinetic properties?

- Methodological Answer : Synthesize analogs via parallel synthesis and evaluate LogP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (hepatocyte assays). QSAR models (e.g., CoMFA) correlate structural features with bioavailability. Radiolabeled analogs (e.g., C) track in vivo distribution using PET imaging .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water). Perform umbrella sampling to calculate binding free energy (ΔG). Validate with Surface Plasmon Resonance (SPR) or ITC for experimental ΔH/ΔS. Adjust docking constraints (e.g., flexible vs. rigid receptors) to account for induced-fit effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.